Product packaging for Methyl 4-fluoropyrrolidine-2-carboxylate(Cat. No.:)

Methyl 4-fluoropyrrolidine-2-carboxylate

Cat. No.: B8800526
M. Wt: 147.15 g/mol
InChI Key: PGEIOIOBHIGEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluoropyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FNO2 B8800526 Methyl 4-fluoropyrrolidine-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

methyl 4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3

InChI Key

PGEIOIOBHIGEMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)F

Origin of Product

United States

Significance of Fluorinated Pyrrolidine Derivatives in Organic Synthesis and Drug Discovery

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net This has made fluorinated compounds, particularly heterocyclic structures like pyrrolidine (B122466), highly sought after in medicinal chemistry and materials science. nih.gov

Fluorinated pyrrolidine derivatives are of particular importance due to the synergistic effect of the fluorine atom and the pyrrolidine scaffold. nih.gov The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional framework that is prevalent in a vast number of biologically active natural products and synthetic drugs. frontiersin.org Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. nih.gov

Overview of the Chemical Compound S Structural Framework and Stereoisomeric Forms

The structural framework of Methyl 4-fluoropyrrolidine-2-carboxylate consists of a central pyrrolidine (B122466) ring. A fluorine atom is attached at the 4-position, and a methyl carboxylate group (-COOCH3) is at the 2-position. This structure possesses two chiral centers, at the carbon atoms in the 2 and 4 positions. Consequently, the compound can exist in four distinct stereoisomeric forms.

These stereoisomers are categorized into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relative stereochemistry of the fluorine and the methyl carboxylate group determines whether the isomer is cis or trans. In the cis isomers, both substituents are on the same face of the pyrrolidine ring, while in the trans isomers, they are on opposite faces.

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. This leads to the following possible stereoisomers:

(2S, 4S) and (2R, 4R) - These are a pair of enantiomers with a cis relationship between the substituents.

(2S, 4R) and (2R, 4S) - These are a pair of enantiomers with a trans relationship between the substituents.

The specific stereoisomer of this compound plays a critical role in its biological activity and its utility as a synthetic intermediate, as the spatial arrangement of the functional groups dictates how the molecule interacts with chiral environments such as enzymes and receptors. nih.gov

Below is a table summarizing the different stereoisomeric forms of this compound:

StereoisomerRelative StereochemistryCAS Number
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylatecis58281-79-1
(2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylatecis1445948-46-8
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylatetrans58281-80-4
(2R,4S)-Methyl 4-fluoropyrrolidine-2-carboxylatetrans732957-04-9

Scope and Research Objectives for Academic Investigation

Stereoselective Synthesis of Pyrrolidine Ring Systems

The construction of the pyrrolidine core with precise control over its stereochemistry is paramount. Methodologies often leverage either the modification of existing chiral templates or the creation of new stereocenters through asymmetric catalysis.

Diastereoselective Approaches to 4-Fluoropyrrolidine Derivatives

Diastereoselective synthesis is crucial for controlling the relative stereochemistry of the substituents on the pyrrolidine ring. One of the most powerful methods for this is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov The diastereoselectivity of these reactions can often be controlled to favor a specific isomer.

For instance, a diastereodivergent synthesis of chiral 4-fluoropyrrolidines has been developed using a Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition. nih.govacs.org This approach utilizes α-fluoro-α,β-unsaturated arylketones as dipolarophiles, leading to an exo-selective cycloaddition that produces pyrrolidines with four contiguous stereocenters, including a fluorinated quaternary center at the C4 position. nih.govacs.org The exo' product can be obtained through epimerization, demonstrating control over the diastereomeric outcome. nih.govacs.org The choice of catalyst and reaction conditions plays a critical role in directing the diastereoselectivity of the cycloaddition. acs.org

Enantioselective Synthesis Strategies and Chiral Pool Utilization

Enantioselective synthesis of 4-fluoropyrrolidines can be achieved through various catalytic asymmetric reactions or by starting from a chiral precursor, a strategy known as chiral pool synthesis.

A prevalent method involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which has been shown to produce a range of fluorinated pyrrolidines in high yields and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.govrsc.org This method is effective even with less reactive fluorinated styrenes, broadening its applicability. nih.govrsc.org Similarly, a chiral N,O-ligand/Cu(CH₃CN)₄BF₄ catalytic system has been developed for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with (Z)-β-fluoroacrylates, yielding 3-fluoropyrrolidines with excellent diastereo- and enantioselectivities (dr >20:1; ee up to 99%). acs.org

The most common chiral pool approach for synthesizing 4-fluoropyrrolidine derivatives utilizes 4-hydroxyproline (B1632879). nih.govmdpi.comnih.gov (2S,4R)-4-Hydroxyproline is an abundant and inexpensive starting material derived from collagen. nih.gov Its inherent stereochemistry provides a template for the synthesis of various stereoisomers of 4-fluoroproline (B1262513) through stereospecific reactions, primarily the SN2 displacement of the hydroxyl group, which proceeds with inversion of configuration. nih.govnih.gov

Starting MaterialMethodKey FeaturesReference
Azomethine ylides & fluorinated styrenesCu(I)-catalyzed 1,3-dipolar cycloadditionHigh yields (up to 96%), excellent stereoselectivity (>20:1 dr, 97% ee). nih.govrsc.org
Azomethine ylides & (Z)-β-fluoroacrylatesChiral N,O-ligand/Cu(I) catalysisExcellent yields (up to 99%), excellent dr (>20:1) and ee (up to 99%). acs.org
(2S,4R)-4-HydroxyprolineChiral Pool SynthesisReadily available starting material; synthesis of various stereoisomers. nih.govnih.gov

Key Reactions and Mechanistic Considerations in Pyrrolidine Ring Formation (e.g., Chelation-Controlled Transition States, 1,3-Dipolar Cycloadditions)

The formation of the pyrrolidine ring is often achieved through cyclization reactions, with 1,3-dipolar cycloaddition being a prominent and highly effective strategy. osaka-u.ac.jp This reaction involves an azomethine ylide, which acts as a 1,3-dipole, reacting with a dipolarophile (typically an alkene) to form a five-membered pyrrolidine ring. nih.govrsc.orgresearchgate.net

The mechanism of metal-catalyzed asymmetric 1,3-dipolar cycloadditions often involves the formation of a chiral metal-ylide complex. In copper-catalyzed reactions, the azomethine ylide, generated from an imino ester, coordinates with the chiral copper catalyst. This complex then approaches the dipolarophile in a conformationally restricted manner, leading to a highly stereocontrolled cycloaddition. The stereochemical outcome (endo vs. exo) is influenced by the structure of the ligand, the metal salt, and the substrates. acs.org For example, the use of a Cu(OAc)₂/(S)-tol-BINAP catalyst system in the reaction with α-fluoro-α,β-unsaturated arylketones leads to a highly exo-selective cycloaddition. acs.org The transition state is believed to be organized in a way that minimizes steric interactions, guiding the facial selectivity of the dipolarophile's approach to the ylide.

Fluorination Methodologies for Introduction of C-F Bond

The introduction of the fluorine atom onto the pyrrolidine ring is a critical step that can be accomplished using various fluorinating agents through either nucleophilic or electrophilic pathways.

Deoxyfluorination Reactions of Hydroxylated Precursors (e.g., 4-hydroxyproline derivatives)

Deoxyfluorination is a common method for converting a hydroxyl group into a C-F bond. hyphadiscovery.com For the synthesis of 4-fluoropyrrolidine derivatives, 4-hydroxyproline is the most frequently used hydroxylated precursor. nih.govnih.gov The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon center bearing the hydroxyl group. nih.govhyphadiscovery.com This stereospecificity is highly advantageous, as it allows for the synthesis of specific diastereomers of 4-fluoroproline from a single stereoisomer of 4-hydroxyproline. nih.gov

For example, treating an N-protected (2S,4R)-4-hydroxyproline methyl ester with a deoxyfluorinating agent will yield the corresponding (2S,4S)-4-fluoropyrrolidine-2-carboxylate. nih.gov Issues such as intramolecular participation of the ester carbonyl group, which can lead to byproducts with retention of configuration, have been reported. nih.gov However, using sterically hindered esters, like a tert-butyl ester, can prevent these side reactions and yield a single diastereomer. nih.gov

Application of Electrophilic and Nucleophilic Fluorinating Reagents (e.g., SF4-based reagents, Fluolead, CpFluor, Nosyl fluoride)

A wide array of fluorinating reagents is available, broadly classified as nucleophilic or electrophilic. alfa-chemistry.comtcichemicals.comwikipedia.org

Nucleophilic Fluorinating Reagents: These reagents deliver a fluoride (B91410) anion (F⁻) and are commonly used in deoxyfluorination reactions. alfa-chemistry.com

SF₄-based reagents: Diethylaminosulfur trifluoride (DAST) and its analogues like morpholinosulfur trifluoride are widely used to convert alcohols to alkyl fluorides. nih.govnih.govtcichemicals.com They are effective for the deoxyfluorination of 4-hydroxyproline derivatives, providing the fluorinated product with inversion of configuration in good yields. nih.gov

Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride): This is a crystalline, thermally stable nucleophilic fluorinating agent. tcichemicals.comnih.gov It has been successfully used for the double fluorination of N-protected (2S,4R)-4-hydroxyproline, converting both the carboxylic acid and the hydroxyl group into a carbonyl fluoride and an alkyl fluoride, respectively, in a single step with high yield. nih.govacs.org This provides a direct route to N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are versatile synthetic intermediates. nih.gov

CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene): This is a bench-stable, all-carbon-based reagent used for the deoxyfluorination of carboxylic acids to acyl fluorides under neutral conditions. cas.cnorganic-chemistry.org

Electrophilic Fluorinating Reagents: These reagents deliver an electrophilic fluorine species ("F⁺") and are used to fluorinate nucleophilic carbon centers, such as enolates or silyl (B83357) enol ethers. alfa-chemistry.comwikipedia.org

N-F Reagents: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are common sources of electrophilic fluorine. wikipedia.orgnih.gov The synthesis of 3-fluoro-4-hydroxyprolines has been achieved through the electrophilic fluorination of an enolate equivalent of N-Boc-4-oxo-l-proline benzyl (B1604629) ester with NFSI. acs.org

Reagent ClassExample ReagentApplicationKey FeaturesReference
NucleophilicDASTDeoxyfluorination of 4-hydroxyprolineSN2 inversion of stereochemistry. nih.govnih.gov
NucleophilicFluolead™Double fluorination of 4-hydroxyprolineForms 4-fluoropyrrolidine-2-carbonyl fluoride directly. nih.govacs.org
NucleophilicCpFluorDeoxyfluorination of carboxylic acidsBench-stable, neutral conditions. cas.cnorganic-chemistry.org
ElectrophilicNFSIFluorination of 4-oxo-proline enolatesAccess to 3-fluoro derivatives. nih.govacs.org
ElectrophilicSelectfluorFluorination of silyl enol ethersCan be used in flow chemistry. abdn.ac.uk

Esterification and Functional Group Interconversion Strategies

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 4-fluoropyrrolidine-2-carboxylic acid. Several standard and advanced methodologies are employed to achieve this transformation efficiently. One common approach is the Fischer-Speier esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction often uses an excess of the alcohol to maximize the yield of the methyl ester. masterorganicchemistry.com

Alternative methods are utilized, particularly when milder conditions are required to preserve sensitive functional groups or the stereochemical integrity of the molecule. For instance, treatment of the N-protected 4-fluoropyrrolidine-2-carboxylic acid with thionyl chloride in methanol provides the methyl ester. mdpi.com Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach is highly efficient for forming esters under non-acidic conditions at room temperature. orgsyn.org

The choice of ester group itself can be a strategic element. While the methyl ester is common, other esters, such as the tert-butyl ester, are also synthesized. The sterically hindered tert-butyl ester can play a crucial role in directing the stereochemical outcome of subsequent reactions, such as fluorination, by preventing intramolecular participation of the carbonyl group. ed.ac.uk

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The optimization of reaction conditions is paramount to maximize the chemical yield and ensure high stereochemical purity of this compound isomers. The synthesis often begins with a chiral precursor, such as (2S,4R)-N-Boc-4-hydroxy-L-proline, to establish the desired stereochemistry from the outset. mdpi.comed.ac.uk

A key step that requires careful optimization is the fluorination of the 4-hydroxyproline derivative. This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, resulting in an inversion of configuration at the C4 position. The choice of fluorinating agent, solvent, and temperature is critical. Reagents like morpholinosulfur trifluoride have been shown to be effective. ed.ac.uk The use of a sterically demanding protecting group on the nitrogen and a bulky ester group (e.g., tert-butyl ester) can prevent intramolecular side reactions, leading to a single diastereomer as the sole product. ed.ac.uk This strategy ensures a clean inversion of stereochemistry and avoids the formation of undesired trans-diastereomers. ed.ac.uk

The table below summarizes findings from various synthetic approaches, illustrating how the choice of precursor and conditions affects the stereochemical outcome.

PrecursorKey Reagents/ConditionsPrimary Product StereoisomerKey Outcome/ObservationReference
(2S,4R)-proline methyl ester derivative 3[¹⁸F]fluoride, 110°C; 2 M triflic acid, 127°Ccis-[¹⁸F]1High conversion (84.56%) but also formed trans-isomer (4.59%). ed.ac.uk
(2S,4R)-N-Boc-4-hydroxy-L-proline t-butyl esterMorpholinosulfur trifluoride(2S,4S)-N-Boc-4-fluoro-L-proline t-butyl esterComplete inversion of configuration; yielded a single diastereomer. ed.ac.uk
(2S,4R)-N-Boc-4-hydroxy-L-proline (4)Intramolecular Mitsunobu reactionLactone 8Serves as an intermediate for preparing the (2S,4S)-hydroxy precursor. ed.ac.uk
Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (7)2 M Hydrochloric acid, room temp.(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (1)Mild deprotection conditions preserving the final product. nih.gov

Scalable Synthesis and Process Development for Research Applications

Adapting the synthesis of this compound for larger-scale production required by research applications involves addressing challenges related to cost, safety, efficiency, and reproducibility. A scalable synthesis route preferably starts from readily available and inexpensive materials, such as (2S,4R)-4-hydroxy-L-proline. ed.ac.uk The efficiency of each synthetic step is critical; reactions with high yields and minimal side-product formation are favored as they simplify purification processes, which can be a significant bottleneck in large-scale operations.

Process development focuses on replacing expensive or hazardous reagents with safer, more cost-effective alternatives without compromising yield or purity. For example, while specialized fluorinating agents may be used in initial lab-scale synthesis, process optimization might explore more scalable options. Chromatographic purification, which is common in laboratory synthesis, is often impractical for large quantities. Therefore, developing reaction conditions that yield a product that can be purified by crystallization or distillation is a key goal for scalable synthesis. The synthesis of 2-methylquinoline-4-carboxylic acid derivatives, for instance, benefits from a simple procedure where the product precipitates from the reaction mixture with high purity, minimizing the need for extensive purification. sci-hub.se

For specialized applications, such as the synthesis of ¹⁸F-labeled PET imaging agents, process development has led to fully automated synthesis modules. ed.ac.uknih.gov These systems combine nucleophilic radiofluorination with a single-step deprotection, allowing for clean, reproducible, and rapid production. ed.ac.uk The use of precursors with acid-sensitive protecting groups facilitates deprotection under mild conditions, which is highly advantageous for the short half-life of ¹⁸F and is a key consideration in process development for radiopharmaceuticals. ed.ac.uknih.gov This automation represents a high degree of process control and is essential for producing materials for clinical research applications.

Transformations at the Pyrrolidine Nitrogen Atom

The secondary amine within the pyrrolidine ring of this compound is a key site for derivatization. Its nucleophilic character allows for a variety of transformations, most notably N-acylation and N-alkylation.

One of the most common modifications is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This reaction is typically performed to prevent the nucleophilic nitrogen from participating in subsequent reactions and to increase the solubility of the compound in organic solvents. The standard procedure involves reacting the methyl ester with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. organic-chemistry.org This transformation is fundamental in peptide synthesis and in the construction of complex heterocyclic systems where the nitrogen's reactivity needs to be temporarily masked. nih.govguidechem.com The resulting N-Boc protected compound, such as Methyl (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylate, is a stable intermediate amenable to further modifications at the ester group. chemicalbook.com

Beyond protection, the nitrogen atom can undergo various other functionalizations:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy to introduce diverse functional groups and build amide linkages.

N-Alkylation: Reductive amination or reaction with alkyl halides can introduce alkyl substituents on the nitrogen atom. For instance, Pd-catalyzed reductive N-alkylation has been used for glutamic acid, a related amino acid, suggesting a viable route for similar transformations on the pyrrolidine scaffold. rsc.org

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to form N-aryl pyrrolidines, a motif present in many biologically active compounds.

These transformations at the nitrogen atom are crucial for modulating the molecule's physicochemical properties and for incorporating it into larger molecular frameworks.

Reactions Involving the Carboxylate Ester Group

The methyl ester at the C2 position is another primary site for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This conversion is often a necessary step before subsequent amide bond formation.

Acidic Hydrolysis: Treatment with aqueous mineral acids, such as hydrochloric acid (HCl), effectively cleaves the ester. This method is often used concurrently with the removal of acid-labile protecting groups like the Boc group. For example, heating a protected 4-fluoroproline derivative with 2 N HCl at reflux resulted in both deprotection and hydrolysis of the methyl ester. nih.gov

Basic Hydrolysis (Saponification): Alkaline hydrolysis using bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent is a common and high-yielding method. ed.ac.uk However, alkaline conditions can sometimes lead to side-products. ed.ac.uk

Ester exchange, or transesterification, can be performed to replace the methyl group with other alkyl or aryl groups. This is typically achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the fine-tuning of the ester's properties, for instance, to create derivatives with different steric bulk or reactivity. acs.org

Table 1: Representative Conditions for Methyl Ester Hydrolysis
Reaction TypeReagents and ConditionsProductNotes
Acidic Hydrolysis2 M Hydrochloric Acid, heat4-Fluoropyrrolidine-2-carboxylic acid hydrochlorideOften performed simultaneously with N-Boc deprotection. nih.govacs.org
Basic HydrolysisSodium Hydroxide, Water/Methanol, refluxSodium 4-fluoropyrrolidine-2-carboxylateA common method for saponification of proline esters. ed.ac.uk

The synthesis of amides from this compound is a key transformation for creating peptide-like structures and other bioactive molecules. This can be achieved through two main pathways:

Direct Amidation of the Ester: While less common for simple methyl esters, direct reaction with an amine, sometimes promoted by a base, can yield the corresponding amide. rsc.org More advanced methods utilize catalysts, such as systems based on nickel and N-heterocyclic carbenes (NHC), for the direct amidation of methyl esters. mdpi.com

Amidation via the Carboxylic Acid: The more conventional route involves first hydrolyzing the ester to the free carboxylic acid, as described above. The resulting acid is then coupled with a primary or secondary amine using a variety of activating agents or catalysts. organic-chemistry.orgresearchgate.net Common coupling reagents include carbodiimides (e.g., EDC) or uronium salts (e.g., HBTU). organic-chemistry.org Alternatively, catalysts like titanium tetrachloride (TiCl₄) can facilitate the direct condensation of the carboxylic acid and amine. nih.gov

The choice of method depends on the specific substrates and the presence of other functional groups in the molecule. The carboxylic acid intermediate can also be converted to other derivatives, such as acyl chlorides, which are highly reactive towards amines. diva-portal.org

Reactivity of the Fluorine Atom at Position 4

The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally unreactive towards nucleophilic substitution. cas.cn

The fluorine atom at the C4 position of this compound is exceptionally stable and resistant to direct intermolecular bimolecular nucleophilic substitution (Sₙ2) reactions. cas.cnrsc.org Unlike other halogens, fluoride is a very poor leaving group, a consequence of the C-F bond strength and the low stability of the fluoride anion in many solvents. researchgate.net

Displacement of the fluorine atom typically requires harsh conditions or specific activation strategies, which are not commonly reported for this substrate. Potential, though challenging, approaches for C-F bond activation include:

Lewis Acid or Brønsted Acid Catalysis: Strong acids can coordinate to the fluorine atom, enhancing its leaving group ability, though this often favors an Sₙ1-type mechanism. researchgate.net

Intramolecular Reactions: If a nucleophile is tethered to the molecule, an intramolecular Sₙ2 reaction can sometimes be forced to occur due to proximity effects, leading to cyclization and displacement of the fluoride ion. cas.cn

Given these challenges, the fluorine atom in this compound is generally considered a stable substituent. Its primary role is to act as a conformational constraint and a metabolic blocker rather than as a reactive handle for further derivatization. nih.govresearchgate.net

Other Functional Group Modifications within the Pyrrolidine Ring

Beyond the primary reactive sites at the nitrogen, C2-ester, and C4-fluorine, modifications at other positions on the pyrrolidine ring (e.g., C3 and C5) are less common and require more advanced synthetic methods. The saturated C-H bonds of the pyrrolidine ring are generally unreactive.

However, modern synthetic chemistry offers potential strategies for such functionalizations:

C-H Functionalization: Directed C-H activation, often using transition metal catalysts, could potentially introduce substituents at positions C3 or C5. While not specifically documented for this molecule, general methods for the C-H functionalization of saturated heterocycles are an area of active research. rsc.org

Radical Reactions: Radical-based transformations could also be envisioned to introduce functionality at other positions on the ring.

It is also possible to synthesize pyrrolidine rings with pre-existing functionality at these positions. For example, synthetic routes to 3,4-difluoro-l-prolines have been developed, demonstrating that modifications at the C3 position are feasible starting from different precursors. acs.org These approaches involve building the desired functionality into the ring during its synthesis rather than modifying the pre-formed 4-fluoropyrrolidine scaffold.

Structural Elucidation and Characterization Techniques in Methyl 4 Fluoropyrrolidine 2 Carboxylate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including Methyl 4-fluoropyrrolidine-2-carboxylate. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Assignment and Stereochemical Probes

Multi-nuclear one-dimensional NMR experiments are indispensable for the initial assignment of the molecular structure and provide critical insights into its stereochemistry.

¹H NMR: Proton NMR provides information on the number of different types of protons and their connectivity. For the pyrrolidine (B122466) ring, the chemical shifts and coupling constants of the protons are diagnostic. For instance, the proton attached to the carbon bearing the fluorine atom (H-4) typically appears as a distinctive doublet of triplets due to coupling with the ¹⁹F nucleus and the adjacent protons on C-3 and C-5. ed.ac.uk

¹³C NMR: Carbon NMR reveals the number of non-equivalent carbon atoms. In this compound, the carbon directly bonded to the fluorine atom (C-4) exhibits a large one-bond coupling constant (¹J C-F), typically in the range of 177-178 Hz, causing its signal to appear as a prominent doublet. ed.ac.uk The adjacent carbons (C-3 and C-5) also show smaller two-bond couplings (²J C-F), which further aids in their assignment. ed.ac.uk

¹⁹F NMR: As a 100% naturally abundant spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. nih.govrsc.orgbiophysics.org The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for determining the stereochemistry (cis/trans isomerism) at the C-4 position. researchgate.net The coupling of the fluorine atom to nearby protons provides additional structural constraints.

The following table presents representative NMR data for a closely related analogue, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, which illustrates the key spectral features.

NucleusObserved Chemical Shift (δ) and MultiplicityKey Coupling Constants (J) in HzAssignment
¹H5.47 (dt)J = 51.8, 3.6H-4
¹H4.61 (dd)J = 10.5, 7.9H-2
¹H3.73–3.52 (m)-H-5
¹H2.84–2.70 (m)-H-3a
¹H2.39 (dddd)J = 38.5, 14.8, 10.5, 3.6H-3b
¹³C169.3-C=O (Carboxylate)
¹³C92.0 (d)¹J C-F = 177.0C-4
¹³C58.0-C-2
¹³C51.7 (d)²J C-F = 24.0C-5
¹³C35.4 (d)²J C-F = 22.1C-3

Data adapted from a study on (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride and serves as a representative example. ed.ac.uk

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY) for Conformational and Configurational Analysis

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for determining the compound's detailed 3D structure.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other (typically over two or three bonds). It is used to trace the proton network within the pyrrolidine ring, confirming the adjacency of protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (two or three bonds). This is vital for identifying quaternary carbons (like the carboxylate carbon) and for connecting different fragments of the molecule, such as linking the methyl ester protons to the carbonyl carbon. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary technique for determining the relative stereochemistry. For example, a NOE between the proton at C-2 and the proton at C-4 would strongly indicate a cis relationship between the methyl carboxylate group and the fluorine atom. biophysics.org

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. ed.ac.uk This precision allows for the determination of the compound's elemental formula, confirming its atomic composition. For this compound (C₆H₁₀FNO₂), the expected exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared against the experimental value, with a very low tolerance for error.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the chemical purity of the compound. chemimpex.com Furthermore, due to the presence of at least two stereocenters (at C-2 and C-4), the molecule can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral HPLC is specifically designed to separate these isomers.

This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly employed for this purpose. nih.gov By comparing the retention time of the sample to that of a known standard, the specific stereoisomer can be identified. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess (e.e.), a critical measure of stereochemical purity. The separation of cis and trans diastereomers can also be readily achieved using standard HPLC methods. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique typically used for thermally stable and volatile compounds. nist.gov Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility.

To make the compound more suitable for GC analysis, it is often necessary to perform a chemical derivatization. This involves converting the polar amine group into a less polar, more volatile derivative, for instance, through N-acylation. Once derivatized, GC can be effectively used to assess the purity of the compound. The use of a mass spectrometer as a detector (GC-MS) allows for both the separation and identification of the compound and any potential impurities based on their mass spectra. mdpi.com

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's absolute stereochemistry. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which the precise atomic positions can be determined. For chiral molecules like this compound, this analysis can distinguish between enantiomers and diastereomers, confirming the absolute configuration of its stereocenters.

However, a diligent search of crystallographic databases and the broader scientific literature did not yield any published crystal structure for this compound. Consequently, crucial crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. Without this primary data, a detailed discussion of its solid-state conformation and intermolecular interactions, as well as the creation of a crystallographic data table, is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands at wavenumbers that are characteristic of specific functional groups.

For this compound, one would expect to observe characteristic absorption bands for the following functional groups:

N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹ for a secondary amine.

C-H stretch: Aliphatic C-H stretches usually appear in the 2850-3000 cm⁻¹ range.

C=O stretch: The ester carbonyl group should exhibit a strong absorption band in the region of 1735-1750 cm⁻¹.

C-O stretch: The ester C-O bond typically shows a signal between 1000-1300 cm⁻¹.

C-F stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bond.

Despite the theoretical expectations, no experimentally obtained IR spectrum for this compound could be located in the reviewed literature. While data for similar, more complex derivatives exist, this information is not directly transferable to the target compound. The absence of a published spectrum prevents the creation of an accurate data table listing the precise wavenumbers and intensities of its characteristic absorption bands.

Applications and Research Significance in Synthetic Organic Chemistry

Methyl 4-fluoropyrrolidine-2-carboxylate as a Chiral Building Block

As a chiral building block, this compound provides a pre-defined stereochemical center that chemists can incorporate into larger, more complex structures. Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, and the introduction of fluorine can significantly alter the properties of the final molecule. unibo.it

The defined stereochemistry of this compound is instrumental in asymmetric synthesis, allowing for the construction of complex molecules with high stereoselectivity. chiroblock.com The fluorine atom's strong inductive effect influences the conformation of the pyrrolidine ring, which can direct the approach of reagents in subsequent chemical reactions, thereby controlling the stereochemical outcome. nih.gov This level of control is critical in synthesizing molecules where biological function is dependent on a precise three-dimensional structure. nih.gov For instance, the rigid pyrrolidine ring can serve as a template, guiding the formation of new stereocenters relative to its own. This approach has been utilized in the synthesis of various complex molecular architectures where maintaining chiral integrity is paramount. nih.gov

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals, including alkaloids, vitamins, and antibiotics. nih.govmdpi.com this compound serves as a valuable precursor for creating fluorinated analogues of these important compounds. lookchem.com The synthesis of natural product analogues is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com By using this fluorinated building block, chemists can introduce fluorine into heterocyclic systems, a modification known to improve metabolic stability and binding affinity. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, and its derivatives are used to synthesize a wide range of bioactive molecules. unibo.itnih.gov

Table 1: Examples of Synthesized Compound Classes

Compound Class Precursor Significance
Chiral Amines Chiral Building Blocks Key intermediates in the synthesis of chiral drugs and natural products.
Fluorinated Pyrrolidines This compound Used to create analogues of natural products with potentially enhanced biological properties. unibo.it

Role in Peptide Chemistry and Engineering

In the field of peptide chemistry, the incorporation of non-natural amino acids is a powerful tool for modifying the structure and function of peptides. eurekaselect.com Fluorinated proline derivatives like this compound are of particular interest due to the unique conformational constraints they impose. nih.govmedchemexpress.com

The incorporation of a 4-fluoro substituent onto the proline ring has significant consequences for peptide structure and stability. nih.gov The strong stereoelectronic effect of the fluorine atom biases the pucker of the pyrrolidine ring and can influence the cis-trans isomerism of the preceding peptide bond. nih.gov This structural constraint leads to increased conformational rigidity in the peptide backbone. researchgate.netnih.gov

This rigidity is highly desirable as it can lock the peptide into a bioactive conformation, enhancing its binding affinity to biological targets. Furthermore, this structural pre-organization can lead to improved metabolic stability. eurekaselect.comnih.govsemanticscholar.org Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. researchgate.netnih.gov The altered conformation imparted by the fluorinated proline residue can make the peptide less recognizable to these degrading enzymes, thereby increasing its in vivo half-life. nih.govnih.gov For example, substitution with 4-fluoroprolines has been used to develop peptide inhibitors with improved metabolic stability and selectivity for enzymes like thrombin. nih.gov

Table 2: Effects of 4-Fluoroproline (B1262513) Incorporation in Peptides

Feature Effect Reference
Pyrrolidine Ring Pucker The fluorine substituent enforces a particular pucker on the ring, influencing local conformation. nih.gov
Peptide Bond Isomerism Biases the cis/trans conformation of the N-terminal peptide bond. nih.gov
Conformational Rigidity Restricts the flexibility of the peptide backbone, helping to maintain a bioactive shape. researchgate.netnih.gov

| Metabolic Stability | The altered conformation can reduce susceptibility to degradation by proteases, increasing biological half-life. | nih.govnih.govsemanticscholar.org |

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also utilized as a chemical intermediate in the agrochemical sector. lookchem.comchemimpex.com The synthesis of modern agrochemicals, such as pesticides and herbicides, often involves complex heterocyclic molecules designed for high efficacy and selectivity. The introduction of fluorine atoms into these molecules can enhance their biological activity and stability in the environment. The pyrrolidine scaffold present in this compound is a versatile starting point for building more complex chemical structures intended for crop protection and agricultural applications. chemimpex.com

Research Contributions to Medicinal Chemistry and Biological Investigations

Rational Design of Bioactive Fluorinated Proline Analogues

The rational design of bioactive molecules often involves the strategic placement of fluorine atoms to modulate a compound's physicochemical properties. researchgate.netmdpi.com In the context of proline analogues like Methyl 4-fluoropyrrolidine-2-carboxylate, fluorination at the C4 position has profound effects on the conformation of the pyrrolidine (B122466) ring. researchgate.net The strong electron-withdrawing nature of the fluorine atom influences the ring's puckering preference (Cγ-exo or Cγ-endo) and the cis-trans isomerization of the preceding peptide bond. researchgate.netnih.gov

This conformational control is a powerful tool in rational drug design. nih.govacs.org For instance, the (2S, 4R) stereoisomer of fluoroproline is known to stabilize the Cγ-exo ring pucker, which favors a trans conformation in the peptide backbone. Conversely, the (2S, 4S) isomer prefers the Cγ-endo pucker, stabilizing a cis conformation. researchgate.netethz.ch By selecting the appropriate stereoisomer, chemists can "pre-organize" a peptide or small molecule into a specific three-dimensional shape that is optimal for binding to a biological target, thereby enhancing its potency and selectivity. This approach minimizes the entropic cost of binding, leading to more stable protein-ligand complexes. ethz.ch

Development of Enzyme Inhibitors (e.g., Dipeptidyl Peptidase IV (DPP4) Inhibitors)

A significant application of fluorinated pyrrolidine derivatives is in the development of enzyme inhibitors, most notably for Dipeptidyl Peptidase IV (DPP4). DPP4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating blood sugar. nih.govresearchgate.net Inhibiting DPP4 prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes. nih.govdiabetes.org.uk

Novel series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been designed and synthesized as potent DPP4 inhibitors. nih.gov The fluoropyrrolidine moiety is a key structural feature that interacts with the active site of the enzyme. Its conformational rigidity and the electronic properties conferred by the fluorine atom contribute to high binding affinity and inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) studies on prolyl-fluoropyrrolidine derivatives have provided valuable insights for optimizing DPP4 inhibitory activity. Research has shown that the fluoropyrrolidine nucleus is crucial for interacting with the S1 pocket of the DPP4 enzyme. nih.gov Modifications to other parts of the molecule, such as linkers and terminal groups that occupy the S2 pocket, significantly influence potency. nih.gov

For example, studies have revealed that incorporating aryl-substituted piperazine groups connected by an acetamide linker to the prolyl-fluoropyrrolidine core can lead to highly potent inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) research on 4-fluoropyrrolidine-2-carbonitrile derivatives further helps in understanding the relationship between the molecular structure and the biological activity, guiding the design of more effective inhibitors. researchgate.net

Molecular docking studies have been instrumental in elucidating the binding modes of fluoropyrrolidine-based inhibitors within the DPP4 active site. nih.govnih.gov These computational analyses show that the fluoropyrrolidine moiety typically occupies the S1 hydrophobic pocket of the enzyme. nih.gov

The interactions observed in docking simulations often involve hydrogen bonds with key amino acid residues such as Arg125, Tyr547, and Ser630. nih.gov The aryl groups attached to the core structure can extend into other binding pockets, like the S2 pocket, forming additional interactions with residues like Arg358. nih.gov These detailed binding models confirm the importance of the fluoropyrrolidine scaffold and guide the rational design of new derivatives with improved binding affinity.

Table 1: Key Interactions of Fluoropyrrolidine-Based DPP4 Inhibitors from Molecular Docking Studies
Inhibitor MoietyEnzyme PocketInteracting ResiduesType of Interaction
FluoropyrrolidineS1Tyr666, Tyr547Hydrophobic Interaction, H-Bond
Aryl PiperazineS2Arg125, Ser630, Arg358Hydrogen Bond, Hydrophobic Interaction
Nitrile GroupS1Tyr547Hydrogen Bond

Applications in the Synthesis of Novel Therapeutics for Specific Biological Targets (e.g., PD-L1 Antagonists)

The utility of fluoropyrrolidine derivatives extends beyond enzyme inhibitors to the synthesis of therapeutics for other important targets, such as Programmed Death-Ligand 1 (PD-L1). PD-L1 is a crucial immune checkpoint protein, and blocking its interaction with its receptor (PD-1) is a leading strategy in cancer immunotherapy.

Researchers have designed and synthesized novel small-molecule PD-L1 antagonists based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold. In the synthesis of these potential therapeutics, (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid (the hydrolyzed form of the methyl ester) is used as a key building block. nih.govacs.org This highlights the role of the fluorinated proline analog in constructing complex molecules designed to disrupt specific protein-protein interactions in oncology.

Investigations into Protein Stability and Folding Mechanisms

The incorporation of 4-fluoroproline (B1262513) into peptides and proteins serves as a powerful method to investigate and enhance their stability and folding. nih.govacs.org The fluorine atom's strong inductive effect enforces a specific pucker on the pyrrolidine ring, which in turn influences the local and global conformation of the polypeptide chain. researchgate.netnih.gov

For example, substituting proline with (2S,4R)-4-fluoroproline, which favors the native Cγ-exo pucker found in many proteins, can lead to a significant increase in thermal stability. ethz.ch This stabilization arises from a "pre-organization" effect, where the fluorinated analog biases the unfolded state towards a conformation that is closer to the folded state, thereby lowering the entropic barrier to folding. ethz.ch This strategy has been successfully applied to proteins like ubiquitin, demonstrating the general applicability of using fluoroproline derivatives to improve protein stability. ethz.ch

Table 2: Conformational Effects of 4-Fluoroproline Stereoisomers
Fluoroproline IsomerPreferred Ring PuckerFavored Peptide Bond ConformationEffect on Protein Stability
(2S,4R)-4-fluoroproline (Flp)Cγ-exotransOften stabilizing
(2S,4S)-4-fluoroproline (flp)Cγ-endocisOften destabilizing (if native is trans)

Advanced Diagnostic and Imaging Agent Research (e.g., Radiolabeling for PET Imaging)

The field of molecular imaging has also benefited from the unique properties of fluorinated compounds. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radioactive tracers. nih.govnih.gov Fluorine-18 (¹⁸F) is a widely used positron-emitting isotope due to its convenient half-life and low positron energy. nih.gov

Small molecules containing fluorine, such as derivatives synthesized from this compound, are attractive candidates for developing ¹⁸F-labeled PET tracers. For instance, the PD-L1 antagonists mentioned previously have been modified to allow for ¹⁸F labeling. nih.govacs.org This enables the non-invasive imaging of PD-L1 expression in tumors, which could help in patient selection for immunotherapy and in monitoring treatment response. nih.govresearchgate.net The development of such targeted imaging agents is a critical area of research, and fluorinated scaffolds like fluoropyrrolidine provide a versatile platform for creating novel PET probes. researchgate.net

Computational and Theoretical Studies of Methyl 4 Fluoropyrrolidine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. For Methyl 4-fluoropyrrolidine-2-carboxylate, methods such as Density Functional Theory (DFT) are employed to understand how the introduction of a fluorine atom and a methyl ester group influences the electron distribution within the pyrrolidine (B122466) ring. nih.gov The high electronegativity of the fluorine atom induces a significant localized effect on the molecule's electronic properties. emerginginvestigators.org

One of the key applications of these calculations is the prediction of molecular reactivity. By analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most probable sites for nucleophilic and electrophilic attack. For instance, the presence of the electron-withdrawing fluorine atom can influence the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the adjacent carbon atoms. emerginginvestigators.org

Furthermore, quantum chemical calculations can be used to determine various molecular properties that are critical for understanding the compound's behavior. These properties, summarized in the table below, provide a quantitative basis for predicting its chemical stability and reactivity.

Calculated PropertySignificance in Reactivity Prediction
HOMO-LUMO Gap Indicates chemical stability; a larger gap suggests lower reactivity.
Mulliken Charges Reveals the partial charges on each atom, identifying electrophilic and nucleophilic centers.
Molecular Electrostatic Potential (MEP) Maps the charge distribution to visualize regions susceptible to electrostatic interactions.
Global Reactivity Descriptors Includes electronegativity, hardness, and softness, which provide a general measure of reactivity.

These computational approaches have been successfully applied to various fluorinated and heterocyclic compounds to predict their reactivity and guide synthetic efforts. hokudai.ac.jparxiv.orgchemrxiv.org For this compound, such calculations are invaluable for anticipating its behavior in chemical reactions and biological systems.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. mdpi.comnih.gov For this compound, MD simulations are particularly insightful for understanding the influence of the fluorine substituent on the puckering of the five-membered pyrrolidine ring. nih.govresearchgate.net The fluorine atom, through steric and stereoelectronic effects like the gauche effect, can bias the ring towards specific conformations, which in turn can have significant implications for its biological activity. nih.govresearchgate.net

The pyrrolidine ring of proline and its derivatives is known to exist in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The introduction of a fluorine atom at the 4-position can stabilize one conformation over the other, a phenomenon that has been extensively studied in fluorinated proline derivatives. nih.govresearchgate.net MD simulations can quantify the energetic differences between these puckered states and the transition barriers between them, providing a detailed understanding of the ring's flexibility. mdpi.com

When it comes to ligand-target interactions, MD simulations are a cornerstone of modern drug discovery. nih.gov By placing this compound within the binding site of a target protein, MD simulations can elucidate the key interactions that govern binding affinity and specificity. These simulations can reveal the role of the fluorine atom in forming favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein. The dynamic nature of these simulations also captures the conformational changes that may occur in both the ligand and the target upon binding.

The following table summarizes the key insights that can be gained from MD simulations of this compound:

Simulation AspectInformation Gained
Conformational Sampling Identifies preferred pyrrolidine ring pucker (endo vs. exo) and overall molecular shape.
Ligand-Protein Docking Refinement Provides a dynamic view of the binding pose and identifies key intermolecular interactions.
Binding Free Energy Calculations Estimates the affinity of the ligand for its target, aiding in the prediction of potency.
Solvation Effects Models the influence of the surrounding solvent on the ligand's conformation and interactions.

Through these detailed simulations, researchers can gain a comprehensive understanding of the structural and dynamic factors that contribute to the biological activity of this compound.

Virtual Screening and Computational Drug Design Methodologies

Virtual screening and computational drug design have become integral to the process of discovering new therapeutic agents. ikprress.orgresearchgate.net These methodologies leverage computational power to screen vast libraries of compounds and identify those with a high probability of binding to a specific biological target. nih.govnih.gov Fluorinated compounds like this compound are of particular interest in drug design due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. ikprress.orgresearchgate.netnih.gov

In the context of virtual screening, this compound can be used as a building block to generate diverse chemical libraries. These libraries can then be screened in silico against a variety of protein targets. The process typically involves docking each compound into the active site of the target and scoring its potential binding affinity. This approach allows for the rapid identification of promising lead compounds for further experimental validation. nih.govnih.gov

Computational drug design also involves the rational modification of existing molecules to improve their pharmacological properties. For this compound, computational methods can be used to explore the effects of adding or modifying substituents on the pyrrolidine ring. For example, quantum chemical calculations can predict how changes to the molecule's structure will affect its electronic properties and reactivity, while MD simulations can assess the impact on its binding to a target.

The table below outlines common computational techniques used in drug design that are applicable to this compound:

MethodologyApplication in Drug Design
Structure-Based Virtual Screening Docking of libraries containing the fluoropyrrolidine scaffold into a target's binding site.
Ligand-Based Virtual Screening Searching for molecules with similar properties to known active compounds containing the fluoropyrrolidine motif.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the chemical structure of fluoropyrrolidine derivatives with their biological activity. nih.gov
Pharmacophore Modeling Identifying the key structural features of the fluoropyrrolidine scaffold that are essential for biological activity. plos.org

By employing these computational strategies, researchers can efficiently explore the chemical space around the this compound scaffold to design novel drug candidates with improved efficacy and safety profiles.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful platform for elucidating the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This level of detail is often difficult to obtain through experimental means alone.

By employing quantum chemical methods, it is possible to model the bond-breaking and bond-forming processes that occur during a chemical transformation. This allows for the investigation of reaction stereoselectivity and regioselectivity, which are critical aspects of organic synthesis. For instance, computational modeling can help predict whether a reaction will favor the formation of a particular stereoisomer of a product derived from this compound.

Furthermore, computational models can be used to study the role of catalysts in reactions involving this compound. By modeling the interaction of the fluorinated pyrrolidine with a catalyst, researchers can gain insights into how the catalyst lowers the activation energy of the reaction and influences its outcome.

The following table highlights the types of mechanistic questions that can be addressed using computational modeling for reactions involving this compound:

Mechanistic QuestionComputational Approach
Reaction Pathway and Energetics Locating transition states and calculating activation energies using quantum chemical methods.
Stereo- and Regioselectivity Comparing the energies of different reaction pathways leading to various isomers.
Role of Solvents and Catalysts Modeling the explicit interactions of solvent molecules or a catalyst with the reacting species.
Nature of Intermediates Characterizing the electronic and geometric structure of transient species along the reaction coordinate.

Through these computational investigations, a deeper understanding of the chemical reactivity of this compound can be achieved, which is essential for its effective utilization in synthesis and other applications.

Future Prospects and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods for fluorinated organic compounds is a key area of contemporary chemical research. For Methyl 4-fluoropyrrolidine-2-carboxylate and its analogs, future efforts are likely to focus on several key areas:

Enantioselective Synthesis: Achieving high stereocontrol is crucial for pharmaceutical applications. Novel catalytic asymmetric methods are being explored to produce specific stereoisomers of 4-fluoroproline (B1262513) derivatives, which are precursors to the target compound. These methods often utilize transition metal catalysts with chiral ligands to achieve high yields and enantioselectivity.

Sustainable and Green Chemistry: There is a growing emphasis on developing more sustainable synthetic routes that minimize waste and reduce the use of hazardous reagents. acs.org This includes the use of greener solvents, catalytic methods over stoichiometric reagents, and exploring biocatalysis. For instance, chemoenzymatic transformations using enzymes like leucine hydroxylase have shown promise in preparing fluorinated proline analogs. nih.gov

Automated Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. syrris.com The application of automated flow chemistry is a promising avenue for the synthesis of fluorinated heterocycles like this compound. researchgate.netuc.ptresearchgate.net This technology allows for precise control over reaction parameters and can facilitate multi-step syntheses in a streamlined manner. uc.pt

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic Asymmetric Synthesis Use of chiral catalysts (e.g., transition metal complexes)High enantiomeric purity, crucial for biological activity.
Biocatalysis Employment of enzymes for specific transformationsMild reaction conditions, high selectivity, environmentally friendly. nih.gov
Automated Flow Chemistry Continuous processing in microreactorsEnhanced safety, scalability, and reproducibility; potential for automation and library synthesis. syrris.comresearchgate.net

Expanded Applications in Materials Science and Chemical Biology

While the primary applications of this compound have been in medicinal chemistry, its unique properties suggest potential for broader use in materials science and as a tool in chemical biology.

Materials Science: Fluorinated compounds are known to possess unique properties such as thermal stability and hydrophobicity, which are valuable in materials science. mdpi.com Although direct applications of this compound in polymers are not yet widely reported, its incorporation into polymer backbones or as a functional side group could lead to materials with novel characteristics. The strategic introduction of fluorine can influence polymer properties for applications in areas such as advanced coatings and specialized membranes.

Chemical Biology: The fluorinated pyrrolidine (B122466) scaffold is a valuable tool for probing biological systems. 4-Fluoroproline, a closely related compound, has been used extensively to study protein stability and folding. nih.gov this compound can serve as a precursor for the synthesis of:

Molecular Probes: The development of fluorinated probes, including those labeled with fluorine-18 for Positron Emission Tomography (PET), is a significant area of research. frontiersin.org These probes can be designed to interact with specific biological targets, enabling their visualization and study in living systems. frontiersin.org

Peptide and Protein Engineering: The incorporation of fluorinated proline analogs into peptides and proteins can modulate their conformation and stability. nih.govnih.govnih.gov This allows for the fine-tuning of the biological activity and pharmacokinetic properties of therapeutic peptides. acs.org

Advanced Characterization Techniques and Automated Structure Elucidation

The precise characterization of fluorinated molecules is essential for understanding their structure-activity relationships. Advanced spectroscopic and analytical techniques play a crucial role in this endeavor.

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Techniques such as 19F NMR and the analysis of 19F-1H scalar couplings and heteronuclear Overhauser effects (NOEs) provide detailed information about the conformation of the pyrrolidine ring.

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives, confirming their identity and purity.

Automated Structure Elucidation: The integration of analytical techniques with computational algorithms is leading to the development of automated platforms for synthesis and characterization. acs.org These systems can accelerate the discovery and optimization of new compounds by rapidly synthesizing and analyzing libraries of related molecules. acs.org

Characterization TechniqueInformation Gained
19F NMR Spectroscopy Direct observation of the fluorine atom, providing information on its chemical environment.
19F-1H Heteronuclear NOE Provides through-space distance information between fluorine and proton nuclei, aiding in conformational analysis.
Mass Spectrometry Determination of molecular weight and elemental composition; fragmentation patterns aid in structural confirmation.
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in the solid state. acs.org

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The future of research involving this compound lies in an integrated, interdisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling.

Synthesis and Biological Evaluation: The synthesis of novel analogs of this compound, followed by their evaluation in biological assays, is a common strategy for drug discovery. nih.gov This iterative process allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Computational Modeling: In silico methods are increasingly being used to predict the properties and biological activity of molecules before their synthesis. semanticscholar.orgresearchgate.net Computational studies can provide insights into:

Conformational Analysis: Predicting the preferred puckering of the fluorinated pyrrolidine ring, which influences its interaction with biological targets. nih.govacs.org

Molecular Docking: Simulating the binding of ligands to receptor active sites to predict binding affinity and mode of interaction. nih.gov

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates.

This integrated approach, where computational predictions guide synthetic efforts and biological testing provides feedback for further design, is expected to accelerate the development of new therapeutics and functional molecules based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.